molecular formula C11H8N2O4 B6385451 5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261942-64-6

5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385451
CAS RN: 1261942-64-6
M. Wt: 232.19 g/mol
InChI Key: HCJDIAJZJGCIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CP-DHP) is a chemical compound used in a wide variety of scientific research applications. It is a derivative of pyrimidines, a group of molecules that are essential for the formation of DNA and RNA. 5-CP-DHP is an important research tool for studying the biochemical and physiological effects of pyrimidines in living systems.

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. It is believed to act as a competitive inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of folates. Folates are essential for DNA synthesis, and 5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% may inhibit the synthesis of folates and thus interfere with DNA synthesis.
Biochemical and Physiological Effects
5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. In human cells, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the synthesis of certain proteins. In plants, it has been shown to inhibit the growth of pathogens and increase resistance to drought.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Additionally, it can be used in a wide variety of experiments, including those involving gene expression and cell signaling pathways. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it can be toxic in higher concentrations.

Future Directions

The use of 5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in scientific research is still in its infancy, and there are many potential future directions. For example, further research could be done to better understand its mechanism of action and to explore its potential applications in drug development. Additionally, research could be done to investigate its potential applications in other areas, such as agriculture and biotechnology. Finally, research could be done to explore the potential for using 5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a biomarker for certain diseases and conditions.

Synthesis Methods

5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is synthesized from the reaction of 4-carboxyphenyl hydrazine and 2,4-dihydroxypyrimidine. This reaction takes place in an aqueous solution of sodium hydroxide and sodium carbonate at a pH of 10-11. The reaction is complete in about two hours and yields a 95% pure product.

Scientific Research Applications

5-(4-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is used in a wide variety of scientific research applications. It has been used in studies of cell signaling pathways, gene expression, and DNA replication. It has also been used to study the biochemical and physiological effects of pyrimidines in various organisms, including plants and animals.

properties

IUPAC Name

4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-8(5-12-11(17)13-9)6-1-3-7(4-2-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDIAJZJGCIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid

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